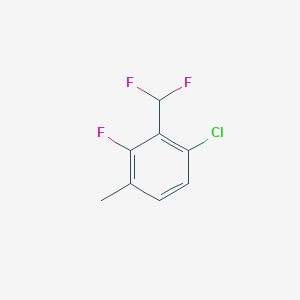

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene

Descripción general

Descripción

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, also known as Isoflurane, is a nonflammable liquid administered by vaporizing and is a general inhalation anesthetic drug . It is a useful solvent for dispersing fluorinated materials .

Synthesis Analysis

Isoflurane is formed by the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether with chlorine gas. The reaction mixture, preferably without purification or refining, is treated with UV light in the presence of isopropanol to reduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, the other major component thereof, to isoflurane .Molecular Structure Analysis

The empirical formula of Isoflurane is C3H2ClF5O and it has a molecular weight of 184.49 . Two conformers of the isolated molecule were identified from the rotational spectrum of the parent and several 37 Cl and 13 C isotopologues detected in natural abundance .Chemical Reactions Analysis

Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . It also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .Physical And Chemical Properties Analysis

Isoflurane is a clear, colorless, stable liquid containing no additives or chemical stabilizers. It has a mildly pungent, musty, ethereal odor . It has a molecular weight of 184.5 and a boiling point of 48.5°C .Aplicaciones Científicas De Investigación

Electrochemical Fluorination

Electrochemical fluorination of aromatic compounds like toluene, monofluoromethylbenzene, and difluoromethylbenzene has been extensively studied. This process typically occurs on a platinum anode and results in various fluorinated compounds, which can include derivatives similar to 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene. These studies provide insights into the mechanisms and potential applications of electrochemical fluorination in the production of complex fluorinated aromatic compounds (Momota, Mukai, Kato, & Morita, 1998).

Selectivity in C–Cl Bond Activation

Research on the selectivity in C–Cl bond activation of dichloroarenes by photogenerated complexes has been conducted. These studies can be relevant for understanding the reactivity and potential chemical transformations of this compound in the presence of transition metal complexes (Aballay et al., 2005).

Organometallic Chemistry

Fluorobenzenes, including compounds structurally similar to this compound, are used in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents affects the binding strength to metal centers, influencing the use of these compounds as solvents or ligands in organometallic reactions (Pike, Crimmin, & Chaplin, 2017).

Synthesis of Pesticides and Pharmaceuticals

Compounds like this compound can be intermediates in the synthesis of pesticides and pharmaceuticals. The manipulation of such compounds, through processes like chlorosulfonation and fluorination, can lead to the production of key intermediates used in the pharmaceutical and agricultural industries (Du, Chen, Zheng, & Xu, 2005).

Mecanismo De Acción

Target of Action

The primary target of 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, also known as isoflurane, is the Gamma-aminobutyric acid receptor subunit alpha-1 . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Isoflurane interacts with its targets by binding to the Gamma-aminobutyric acid receptor, the large conductance Ca 2+ activated potassium channel, the glutamate receptor, and the glycine receptor . It acts as a positive allosteric modulator of these receptors, enhancing their function . This interaction results in decreased neuronal excitability, leading to muscle relaxation and reduced pain sensitivity .

Biochemical Pathways

Isoflurane affects several biochemical pathways. It decreases the extent of gap junction mediated cell-cell coupling and alters the activity of the channels that underlie the action potential . This results in a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times .

Pharmacokinetics

The pharmacokinetics of isoflurane involve rapid induction and recovery from anesthesia . As anesthetic dose is increased, tidal volume decreases and respiratory rate is unchanged . This depression is partially reversed by surgical stimulation, even at deeper levels of anesthesia . Isoflurane is a profound respiratory depressant .

Result of Action

The molecular and cellular effects of isoflurane’s action include muscle relaxation, reduced pain sensitivity, and decreased neuronal excitability . Clinically, this results in the induction and maintenance of general anesthesia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isoflurane. . Additionally, samples stored in indirect sunlight in clear, colorless glass for five years, as well as samples directly exposed for 30 hours to a 2 amp, 115 volt, 60 cycle long wave U.V. light were unchanged in composition .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPQDJLUZSMPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)